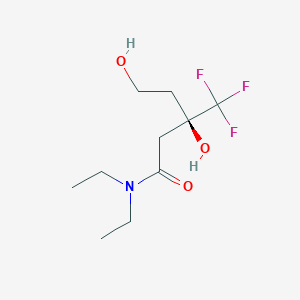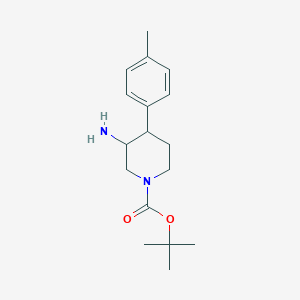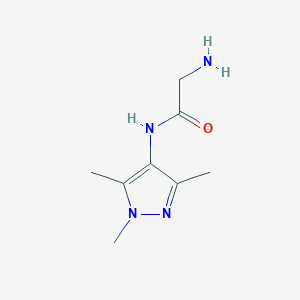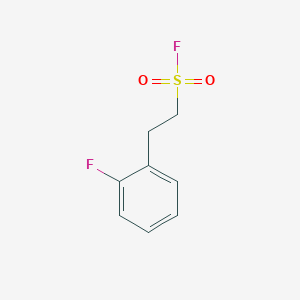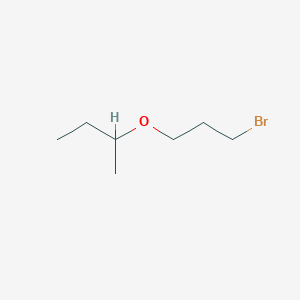
2-(3-Bromopropoxy)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromopropoxy)butane is an organic compound with the molecular formula C₇H₁₅BrO. It is a brominated ether that features a butane backbone with a 3-bromopropoxy substituent. This compound is of interest in various chemical research and industrial applications due to its reactivity and potential as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
2-(3-Bromopropoxy)butane can be synthesized through the reaction of 3-bromopropanol with butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-bromopropanol is replaced by the butyl group from butyl bromide.
Reaction Conditions:
Reagents: 3-bromopropanol, butyl bromide, sodium hydroxide
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to reflux conditions
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microchannel reactors can enhance the reaction rate and selectivity by providing better control over reaction conditions such as temperature and mixing .
化学反応の分析
Types of Reactions
2-(3-Bromopropoxy)butane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ether linkage can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or other strong bases in polar aprotic solvents.
Elimination Reactions: Sodium or potassium hydroxide in ethanol, heated under reflux
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted butanes depending on the nucleophile used.
Elimination: Formation of alkenes such as butene.
Oxidation: Formation of carbonyl compounds or carboxylic acids.
科学的研究の応用
2-(3-Bromopropoxy)butane is used in scientific research for various applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.
Material Science: Used in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Investigated for its effects on biological systems and potential as a biochemical probe
作用機序
The mechanism of action of 2-(3-Bromopropoxy)butane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or carbanions. These intermediates can then undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
- 2-(3-Bromopropoxy)tetrahydro-2H-pyran
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 1-(3-Bromopropoxy)-4-methoxy-benzene
Uniqueness
2-(3-Bromopropoxy)butane is unique due to its specific structure, which combines a butane backbone with a 3-bromopropoxy substituent. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the bromine atom makes it a versatile intermediate for further functionalization in organic synthesis .
特性
分子式 |
C7H15BrO |
|---|---|
分子量 |
195.10 g/mol |
IUPAC名 |
2-(3-bromopropoxy)butane |
InChI |
InChI=1S/C7H15BrO/c1-3-7(2)9-6-4-5-8/h7H,3-6H2,1-2H3 |
InChIキー |
FZCMOCCMULVVGP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


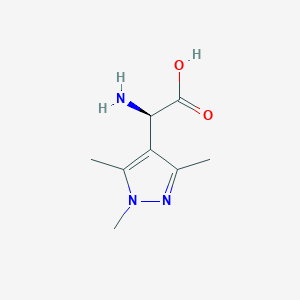
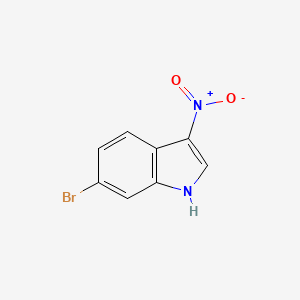
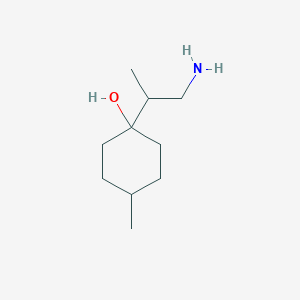
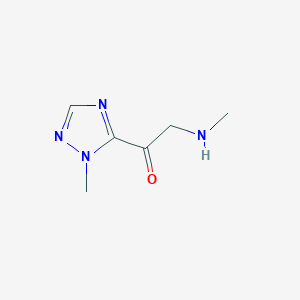
![(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13163173.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
